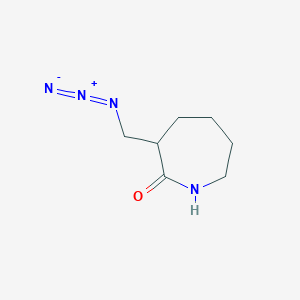

3-(Azidomethyl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFOCRUCDKEMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3 Azidomethyl Azepan 2 One and Analogues

Strategies for Azepan-2-one (B1668282) Ring Formation

The formation of the seven-membered lactam ring of azepan-2-one is a primary challenge in the synthesis of 3-(azidomethyl)azepan-2-one. Two principal strategies, ring expansion reactions and direct cyclization approaches, have been developed to construct this core structure.

Ring Expansion Reactions to Azepan-2-ones

Ring expansion reactions offer a powerful method for the synthesis of azepan-2-ones from more readily available smaller ring systems. These methods often provide a high degree of control over the final ring size and substitution pattern.

The Schmidt reaction is a classic organic reaction that can be used to convert ketones into amides or lactams through reaction with an azide (B81097) in the presence of a strong acid. wikipedia.org This reaction proceeds through the addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that expels nitrogen gas and forms the corresponding amide or lactam. wikipedia.orglibretexts.org

The mechanism of the Schmidt reaction with a ketone involves the initial protonation of the carbonyl group, which activates it for nucleophilic attack by the azide. This forms an azidohydrin intermediate. wikipedia.orglibretexts.org Subsequent dehydration leads to a diazoiminium ion, which then undergoes rearrangement, with one of the alkyl or aryl groups migrating from carbon to nitrogen, to yield a nitrilium ion. wikipedia.org Trapping of this intermediate with water leads to the final amide or lactam product. wikipedia.orglibretexts.org

While the Schmidt reaction is a powerful tool, its application can be limited by the regioselectivity of the rearrangement, especially with unsymmetrical ketones. chimia.ch The migratory aptitude of the substituents on the ketone plays a crucial role in determining the product distribution.

Table 1: Key Features of the Schmidt Reaction for Lactam Synthesis

| Feature | Description |

|---|---|

| Reactants | Ketone, Hydrazoic Acid (HN₃) or Alkyl Azide |

| Conditions | Acidic (e.g., H₂SO₄, TFA) wikipedia.orgorganic-chemistry.org |

| Product | Amide or Lactam |

| Key Intermediates | Azidohydrin, Diazoiminium ion, Nitrilium ion wikipedia.orglibretexts.org |

| Controlling Factors | Migratory aptitude of ketone substituents, Stereochemistry of iminodiazonium intermediates chimia.ch |

Ring expansion of aziridines provides a versatile and stereospecific route to substituted azepanes. nih.govjove.com This strategy often involves the in situ generation of a bicyclic aziridinium (B1262131) ion, which is then opened by a nucleophile. nih.govjove.com The regioselectivity of the ring opening is a critical aspect, determining whether a piperidine (B6355638) or an azepane ring is formed. nih.govjove.com

In a representative example, 1-azabicyclo[4.1.0]heptane tosylate, generated from 2-(4-hydroxybutyl)aziridine, undergoes regio- and stereospecific ring expansion upon reaction with various nucleophiles. nih.govjove.com Notably, nucleophiles such as azide, hydroxide, and amines preferentially attack at the bridgehead carbon, leading to the formation of azepane derivatives. nih.govjove.com Conversely, nucleophiles like cyanide, thiocyanide, and acetate (B1210297) favor attack at the bridge carbon, yielding piperidine rings. nih.govjove.com

A novel N-bromosuccinimide (NBS)-induced aminocyclization–aziridine (B145994) ring expansion cascade has also been reported as a highly stereoselective method for synthesizing substituted azepanes. acs.orgnih.gov This reaction is proposed to proceed through an electrophilic addition of activated NBS to an olefin, followed by intramolecular attack by the aziridine nitrogen to form a bicyclic aziridinium ion. Subsequent nucleophilic ring opening by an amine affords the azepane product with excellent stereoselectivity, suggesting the reaction proceeds via an SN2 mechanism. acs.org

Table 2: Nucleophile-Dependent Regioselectivity in Aziridinium Ion Ring Opening

| Nucleophile | Preferred Product |

|---|---|

| Azide | Azepane nih.govjove.com |

| Hydroxide | Azepane nih.govjove.com |

| Amines | Azepane nih.govjove.com |

| Cyanide | Piperidine nih.govjove.com |

| Thiocyanide | Piperidine nih.govjove.com |

| Acetate | Piperidine nih.govjove.com |

Cyclization Approaches to the Azepan-2-one Core

Direct cyclization reactions represent an alternative and powerful strategy for the synthesis of the azepan-2-one ring system. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the seven-membered ring.

Recent advancements have focused on developing efficient one-pot syntheses. For instance, the reaction of 2-bromo-N-(2-bromophenyl)benzamide with phenylacetylene (B144264) in the presence of a copper/palladium catalyst system under microwave irradiation has been shown to produce a dibenzo[4,5:6,7]azepino[2,1-a]isoindol-14-one derivative in good yield. researchgate.net Intramolecular Heck reactions of N-(2-bromophenethyl)but-2-ynamide derivatives, also under microwave conditions, provide another route to benzo[d]azepin-2(3H)-one systems. researchgate.net

Furthermore, manganese(III)-mediated cascade cyclization of 1-(azidomethyl)-2-isocyanoarenes with organoboronic acids has emerged as a method for constructing quinazoline (B50416) derivatives, which can be considered as fused azepine systems. researchgate.net Additionally, Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) offers a route to quinazoline-2-carboxylates. nih.gov

Stereoselective Introduction of the Azidomethyl Moiety

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective introduction of the azidomethyl group onto the azepan-2-one scaffold is of paramount importance.

Enantioselective and Diastereoselective Synthesis Techniques

A variety of techniques have been developed to achieve stereocontrol in the synthesis of complex molecules containing the azidomethyl group. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

A notable example is the copper-catalyzed asymmetric dearomative azidation of tryptamines using an azidobenziodoxolone reagent. This method provides access to 3a-azido-pyrroloindolines with high enantioselectivities under mild conditions. rsc.org The resulting azides can be readily transformed into other functional groups, highlighting the versatility of this approach. rsc.org

Organocatalysis has also proven to be a powerful tool for enantioselective synthesis. For instance, a highly enantioselective intramolecular aza-Michael addition has been developed to produce chiral 3-substituted 1,2-oxazinanes. rsc.org This reaction is catalyzed by a quinine-derived primary–tertiary diamine and affords the products in high yields and enantioselectivities. rsc.org

Furthermore, diastereoselective approaches often rely on the inherent stereochemistry of the starting material to direct the stereochemical outcome of a reaction. For example, the reaction of 2-azanorbornan-3-yl methanols with an azide under Mitsunobu conditions leads to a stereoselective ring expansion, yielding chiral-bridged azepanes. researchgate.net The configuration of the newly formed stereocenter is dependent on the configuration of the starting alcohol, demonstrating a high degree of substrate control. researchgate.net Similarly, a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols has been developed for the synthesis of chiral syn-1,3-diol derivatives with excellent diastereoselectivity. nih.gov

Table 3: Examples of Stereoselective Azidation and Related Reactions

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Dearomative Azidation | Copper/Azidobenziodoxolone | Tryptamines | 3a-Azido-pyrroloindolines | High enantioselectivities rsc.org |

| Intramolecular aza-Michael Addition | Quinine-derived diamine | Unsaturated N-hydroxylamines | 3-Substituted 1,2-oxazinanes | High enantioselectivities (up to 98/2 er) rsc.org |

| Ring Expansion | Mitsunobu conditions (with azide) | 2-Azanorbornan-3-yl methanols | Chiral-bridged azepanes | High, dependent on starting alcohol configuration researchgate.net |

| Carboxylation/Bromocyclization | - | Chiral homoallylic alcohols | Chiral syn-1,3-diols | >19:1 dr nih.gov |

Chiral Pool Approaches to Azide-Containing Scaffolds

The chiral pool synthesis strategy represents an efficient approach for the preparation of enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials. blogspot.comwikipedia.org This methodology is particularly advantageous when the target molecule's structure bears a resemblance to the chiral precursor, as the inherent chirality can be directly transferred, often simplifying the synthetic sequence. wikipedia.orgddugu.ac.in Common sources for the chiral pool include amino acids, sugars, terpenes, and chiral carboxylic acids. wikipedia.orgddugu.ac.in

For the synthesis of chiral azide-containing caprolactam scaffolds like this compound, derivatives of amino acids such as lysine (B10760008) are logical and valuable starting points. Lysine already contains the basic carbon-nitrogen backbone that can be elaborated into the seven-membered azepane ring. The synthesis would involve a series of transformations including cyclization, and functional group manipulations to build the target caprolactam core while preserving the stereocenter.

Another significant class of chiral pool starting materials are carbohydrates. For instance, D-glucose has been successfully used as an inexpensive chiral precursor for the synthesis of azide-functionalized derivatives of pseudaminic acid, demonstrating the utility of sugars in creating complex, nitrogen-containing chiral molecules. nih.gov This type of strategy involves key steps such as selective protection, stereospecific substitutions to introduce the azide moiety, and carbon chain modifications to achieve the desired scaffold. nih.gov

The table below outlines potential starting materials from the chiral pool for the synthesis of chiral azepan-2-one derivatives.

| Chiral Pool Source | Example Precursor | Target Chiral Scaffold | Rationale |

| Amino Acids | L-Lysine or D-Lysine | Chiral Aminocaprolactam | The precursor contains the basic C6 amino acid backbone required for the caprolactam ring. |

| Carbohydrates | D-Glucose or D-Glucosamine | Chiral Hydroxy- or Amino-Caprolactam | Provides multiple stereocenters and functional groups that can be chemically manipulated. nih.gov |

| Terpenes | (-)-Pantolactone | Chiral Lactam Structures | Used in the synthesis of complex structures like epothilone, showcasing its versatility. wikipedia.org |

Functional Group Interconversions for Azidomethyl Group Incorporation

The introduction of the azidomethyl (-CH₂N₃) group is a pivotal step in the synthesis of the target compound. This functionality is typically installed via functional group interconversion on a pre-formed caprolactam ring or a precursor molecule.

The most direct and widely employed method for introducing an azide functionality is through a nucleophilic substitution (Sₙ2) reaction. rsc.orgencyclopedia.pub This reaction involves an azide salt, most commonly sodium azide (NaN₃), as the nucleophile, which displaces a suitable leaving group on a methyl substituent attached to the core scaffold. rsc.org

The synthesis typically begins with a precursor such as 3-(hydroxymethyl)azepan-2-one, which is first converted into a derivative with a better leaving group. Common strategies include converting the hydroxyl group into a halide (e.g., a chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate). The subsequent reaction with sodium azide, usually in a polar aprotic solvent like dimethylformamide (DMF), proceeds to form the azidomethyl group. One-pot procedures that combine the nucleophilic substitution with subsequent reactions like copper-catalyzed cycloadditions have also been developed, highlighting the efficiency of this approach. nih.gov

The following table summarizes typical conditions for this transformation.

| Substrate (R-LG) | Leaving Group (LG) | Azide Source | Solvent | Typical Conditions |

| 3-(Chloromethyl)azepan-2-one | -Cl | Sodium Azide (NaN₃) | DMF, DMSO | 60-100 °C, 12-24 h |

| 3-(Bromomethyl)azepan-2-one (B2629698) | -Br | Sodium Azide (NaN₃) | Acetone, DMF | Room Temp to 80 °C |

| 3-(Tosyloxy)methyl]azepan-2-one | -OTs | Sodium Azide (NaN₃) | DMF | Elevated temperatures |

| 3-(Mesyloxy)methyl]azepan-2-one | -OMs | Lithium Azide (LiN₃) | THF, DMF | Room Temp to 60 °C |

Beyond standard nucleophilic substitution, other synthetic strategies can be employed to incorporate the azidomethyl group, sometimes as part of the ring-forming process itself.

One powerful alternative is the use of tandem radical cyclization reactions. d-nb.info In this approach, an acyclic precursor containing both an azide group and a radical precursor (like an iodoaryl group) is designed. nih.gov Upon initiation, a sequence of reactions occurs, including radical cyclization and carbonylation, to construct the lactam ring system with the azidomethyl group already incorporated into the final spirocyclic structure. d-nb.infonih.gov For example, precursors like N-(2-(azidomethyl)allyl)-N-(2-iodophenyl) amides can be cyclized under carbon monoxide pressure to yield complex spirocyclic γ-lactams. nih.gov

Another method for forming alkyl azides is through a diazo transfer reaction. This involves reacting a primary amine with a diazo-transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, to convert the amino group into an azide. rsc.org If a 3-(aminomethyl)azepan-2-one (B13187769) precursor is available, this method offers a direct route to the desired azidomethyl functionality.

Iii. Chemical Reactivity and Transformation Pathways of 3 Azidomethyl Azepan 2 One

Reactivity of the Azidomethyl Group

The azidomethyl group is a high-energy functional group that can undergo a range of selective transformations without altering the core lactam structure. Its reactivity is central to the applications of 3-(azidomethyl)azepan-2-one in medicinal chemistry and materials science.

The most prominent reaction of the azide (B81097) group is the 1,3-dipolar cycloaddition, particularly its manifestation in "click chemistry". organic-chemistry.orgwikipedia.org This class of reactions is characterized by high efficiency, mild reaction conditions, and high yields, forming a stable 1,2,3-triazole ring. mdpi.comnih.gov The azide functional group on this compound acts as a 1,3-dipole, ready to react with a dipolarophile, most commonly an alkyne.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its reliability, broad scope, and tolerance of a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org The process is significantly accelerated compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. mdpi.com The reaction proceeds under mild conditions, often at room temperature and in various solvents, including aqueous media. beilstein-journals.orgmdpi.com For this compound, this reaction provides a straightforward method to link the caprolactam scaffold to other molecules containing a terminal alkyne.

Table 1: Representative Conditions for CuAAC Reactions This table shows typical conditions for CuAAC reactions with simple organic azides, illustrating the expected reaction parameters for this compound.

| Azide Substrate | Alkyne Substrate | Copper Source | Reducing Agent / Ligand | Solvent | Yield |

| Benzyl Azide | Phenylacetylene (B144264) | CuI (1 mol%) | Et₃N | Cyrene™ | 88% beilstein-journals.org |

| Benzyl Azide | 1-Ethynylcyclohexanol | Copper Phenylacetylide | None | CH₂Cl₂ | >95% mdpi.com |

| 2-(Azidomethyl)-1H-benzo[d]imidazole | Phenylacetylene | CuSO₄ | Sodium Ascorbate | DMF/t-BuOH/H₂O | Good nih.gov |

| Alkyl Azide | Terminal Alkyne | CuSO₄·5H₂O | Sodium Ascorbate | Water | Excellent mdpi.com |

To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.orgmagtech.com.cn This reaction does not require a metal catalyst. Instead, the reactivity is driven by the ring strain of a cyclooctyne (B158145), a cyclic alkyne. magtech.com.cnsemanticscholar.org The relief of this strain in the transition state significantly lowers the activation energy of the cycloaddition. goldchemistry.com

Various cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO) and its derivatives, have been designed to enhance reaction rates. nih.gov The reaction of this compound with a strained cyclooctyne would proceed spontaneously, providing a powerful tool for bioconjugation in living systems where the introduction of a metal catalyst is undesirable. semanticscholar.orgnih.gov SPAAC is highly bioorthogonal, as neither the azide nor the strained alkyne functionality typically reacts with biological molecules. magtech.com.cn

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Benzyl Azide This table illustrates the reactivity of various cyclooctynes, which would be expected to react similarly with this compound.

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| OCT | ~10⁻³ |

| DIBO (Dibenzocyclooctynol) | 0.086 |

| DIBAC | 0.31 |

| BCN (Bicyclo[6.1.0]nonyne) | 0.06 - 0.98 |

The formation of triazoles from this compound via cycloaddition reactions is broad in scope but also has limitations.

CuAAC:

Scope: The CuAAC reaction is highly versatile and tolerates a vast array of functional groups on both the azide and alkyne partners. beilstein-journals.org Reactions can be performed with alkynes bearing electron-donating or electron-withdrawing groups, as well as sterically hindered substrates. nih.govbeilstein-journals.org The process can be run in many different solvents, including environmentally benign options like water or Cyrene™. beilstein-journals.orgmdpi.com

Limitations: The primary limitation of CuAAC is the requirement for a terminal alkyne; internal alkynes are generally unreactive under standard conditions. nih.gov The copper catalyst can be toxic to cells, limiting its use in live-cell imaging, although the development of copper-chelating ligands has mitigated this issue to some extent. nih.govscilit.com Furthermore, copper can promote the oxidation of certain biomolecules. nih.gov

SPAAC:

Scope: SPAAC's main advantage is its bioorthogonality and lack of a catalyst, making it ideal for in vivo applications. magtech.com.cnscispace.com The reaction proceeds well in aqueous environments. The development of various strained cyclooctynes has provided a range of reactivities, allowing for kinetic tuning. nih.gov

Limitations: The reaction rates for SPAAC are generally slower than those for CuAAC. nih.gov The synthesis of strained cyclooctynes can be complex and low-yielding. wikipedia.org Furthermore, some strained alkynes can exhibit side reactions with endogenous nucleophiles like thiols. goldchemistry.com

The azido (B1232118) group is a masked amine and can be readily reduced to the corresponding primary amine, 3-(aminomethyl)azepan-2-one (B13187769). This transformation is a fundamental process in organic synthesis, providing access to amino-functionalized caprolactam derivatives. Several methods are available for this reduction, with catalytic hydrogenation being one of the most common and cleanest.

In this method, this compound would be treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction typically proceeds under mild to moderate pressure and temperature, with the only byproduct being nitrogen gas (N₂). Other reducing agents like lithium aluminum hydride (LiAlH₄) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis) can also be used, but catalytic hydrogenation is often preferred for its operational simplicity and cleaner work-up. A competing pathway in some radical reactions can also be the reduction of the azide to an amine. unirioja.es

Table 3: Common Reagents for the Reduction of Organic Azides to Primary Amines This table lists general methods applicable for the conversion of this compound to 3-(aminomethyl)azepan-2-one.

| Reagent / Method | Typical Conditions | Byproducts | Notes |

| H₂ / Pd/C | Methanol or Ethanol, room temp., 1-4 atm H₂ | N₂ | Clean, efficient, and widely used. |

| H₂ / PtO₂ (Adams' catalyst) | Acetic acid or Ethanol, room temp., H₂ pressure | N₂ | Very effective catalyst. |

| NaBH₄ / CoCl₂ or NiCl₂ | Methanol, 0 °C to room temp. | N₂, Borate salts | Milder alternative to LiAlH₄. |

| Triphenylphosphine (PPh₃) then H₂O | THF, then water addition | N₂, Ph₃P=O | Known as the Staudinger Reduction. |

| Bu₃SnH / AIBN | Toluene, 110 °C | N₂, Bu₃Sn-SnBu₃ | Proceeds via an aminyl radical intermediate. unirioja.es |

Beyond cycloadditions and reductions, the azide group can serve as a precursor to highly reactive nitrogen-based intermediates, such as nitrenes and aminyl radicals, upon thermal or photochemical activation. nih.govnih.gov

Nitrenes: Thermolysis or photolysis of an organic azide like this compound can lead to the extrusion of dinitrogen (N₂), generating a highly reactive nitrene intermediate. nih.gov Nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and rearrangement reactions. nih.govnih.gov For example, photolysis of azides in the presence of alkenes can yield aziridines. nih.gov The generation of nitrenes from the caprolactam derivative could enable the synthesis of novel, complex heterocyclic structures. However, controlling the reactivity of these high-energy intermediates can be challenging.

Aminyl Radicals: Aminyl radicals can be generated from organic azides under radical conditions, for instance, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). unirioja.es These nitrogen-centered radicals can participate in intramolecular cyclizations or rearrangements. unirioja.es For this compound, the generation of an aminyl radical could potentially lead to intramolecular C-H amination or other rearrangement pathways, offering synthetic routes to novel bicyclic lactam structures.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Reactivity of the Azepan-2-one (B1668282) (Lactam) Moiety

The azepan-2-one, or ε-caprolactam, ring is a key structural feature of the molecule and exhibits reactivity characteristic of cyclic amides.

Azepan-2-one (ε-caprolactam) is the monomer for the industrial production of Nylon-6 via ring-opening polymerization (ROP). nih.gov The presence of the azidomethyl substituent at the 3-position of the azepan-2-one ring in this compound introduces a functional group that could be carried into the resulting polyamide, leading to a functionalized polymer. The polymerization of lactams can be initiated by anionic, cationic, or enzymatic methods.

Anionic Ring-Opening Polymerization (AROP): AROP is the most common method for the polymerization of ε-caprolactam. nih.gov It requires a strong base as an initiator (e.g., sodium hydride, alkali metal lactamates) and an activator (e.g., N-acetyl-ε-caprolactam). acs.orgsemanticscholar.org The polymerization proceeds via a nucleophilic attack of the lactam anion on the carbonyl group of an activated monomer. The presence of the azidomethyl substituent in this compound could potentially influence the rate and efficiency of AROP. Substituents on the lactam ring can sterically hinder the approach of the propagating species, potentially slowing down the polymerization. wikipedia.org Furthermore, the azide group itself might interact with the strong base used as an initiator, although azides are generally stable under these conditions. A successful AROP of this compound would result in a polyamide with pendant azidomethyl groups, which could be further functionalized. Research on the AROP of other functionalized caprolactams, such as 5-azepane-2-one ethylene (B1197577) ketal, has demonstrated the feasibility of polymerizing substituted lactam monomers. nih.govwikipedia.org

Cationic Ring-Opening Polymerization (CROP): CROP of lactams is typically initiated by protonic acids or Lewis acids. acs.org The mechanism involves the protonation of the lactam carbonyl, which activates the monomer for nucleophilic attack by another monomer molecule. acs.org CROP is a viable method for polymerizing N-substituted lactams, and it could potentially be applied to this compound. acs.org The azide group is generally stable to acidic conditions, suggesting that it would likely remain intact during CROP.

Enzymatic Ring-Opening Polymerization: Enzymatic ROP, often catalyzed by lipases, offers a green and mild alternative for the synthesis of polyesters and, to a lesser extent, polyamides. nih.gov While less common for lactams compared to lactones, some lipases have been shown to catalyze the ROP of lactams. nih.gov This method could be particularly advantageous for polymerizing functionalized monomers like this compound, as the mild, enzyme-catalyzed conditions are less likely to affect the azide functionality.

Table 2: Overview of Ring-Opening Polymerization Methods for Azepan-2-one Moiety

| Polymerization Type | Typical Initiators/Catalysts | Key Characteristics | Potential for this compound |

|---|---|---|---|

| Anionic (AROP) | Strong bases (e.g., NaH), Activators (e.g., N-acetyl-ε-caprolactam) | Fast, high molecular weight polymers | Feasible, potential for steric hindrance by substituent |

| Cationic (CROP) | Protonic acids, Lewis acids | Tolerant of N-substituents | Feasible, azide group likely stable |

| Enzymatic | Lipases | Mild, environmentally friendly | Potentially suitable for preserving the azide group |

The lactam functionality in azepan-2-one can be converted into other functional groups, with the transformation to a cyclic amidine being a notable example.

One common strategy for converting a lactam to a cyclic amidine involves a two-step process. First, the lactam is O-alkylated using a reagent like Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate (B86663) to form a lactim ether. This intermediate is then treated with an amine, which displaces the alkoxy group to form the cyclic amidine.

More recently, a one-pot method for the synthesis of cyclic amidines from lactams has been developed. acs.orgacs.org This method utilizes an iridium-catalyzed deoxygenative reduction of the lactam with a silane (B1218182) to generate an enamine intermediate in situ. acs.orgacs.org This enamine then undergoes a cycloaddition reaction with a sulfonyl azide to afford the corresponding N-sulfonylated cyclic amidine in good yield. acs.orgacs.org This transformation is highly chemoselective and tolerates a variety of functional groups. acs.orgacs.org Applying this methodology to this compound would be an interesting synthetic challenge, as the reaction involves a sulfonyl azide which could potentially compete in reactions with the azidomethyl group of the starting material or the enamine intermediate.

Another approach to activate the lactam carbonyl is through the use of a Vilsmeier reagent, which is formed from the reaction of a substituted amide with phosphorus oxychloride. wikipedia.orgwikipedia.org While typically used for formylation reactions, the Vilsmeier reagent can activate the lactam carbonyl towards nucleophilic attack, potentially facilitating its conversion to other functional groups.

The azepan-2-one ring is a seven-membered lactam, and its stability is influenced by ring strain. While less strained than smaller lactams like β-lactams, it is still susceptible to ring-opening reactions under certain conditions.

Hydrolysis of the lactam ring can occur under either acidic or basic conditions to yield the corresponding amino acid, 6-amino-3-(azidomethyl)hexanoic acid. This reaction is the reverse of the lactamization that would form the ring.

Reductive cleavage of the lactam can also be achieved. For example, strong reducing agents like lithium aluminum hydride can reduce the amide bond of the lactam to an amine, which would lead to the formation of a substituted azepane.

The stability of the azepan-2-one ring is a critical factor in the context of ring-opening polymerization, as the driving force for this reaction is the release of ring strain.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Azidomethyl)azepan-2-one in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary evidence for the structure. In the ¹H NMR spectrum, distinct signals are expected for the protons of the azepan-2-one (B1668282) ring and the azidomethyl substituent. The lactam N-H proton typically appears as a broad singlet downfield. The protons on the carbon adjacent to the nitrogen (C7) and the carbonyl group (C2) would also have characteristic chemical shifts. The methine proton at C3 and the diastereotopic protons of the azidomethyl group (-CH₂N₃) would present as complex multiplets due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C2) is characteristically deshielded, appearing at the low-field end of the spectrum (~175-180 ppm), while the carbon of the azidomethyl group would appear in the aliphatic region, influenced by the electronegative azide (B81097) group. Data from related azepinone structures can be used to predict the approximate chemical shifts. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguous assignment of these signals. A COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton connectivity around the seven-membered ring. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the parent compound, ε-caprolactam, and typical substituent effects. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~7.0-8.0 (broad s) | - |

| C2 (C=O) | - | ~178 |

| C3-H | ~2.5-3.0 (m) | ~45 |

| C4-H₂ | ~1.6-1.9 (m) | ~28 |

| C5-H₂ | ~1.5-1.8 (m) | ~29 |

| C6-H₂ | ~1.7-2.0 (m) | ~36 |

| C7-H₂ | ~3.1-3.4 (m) | ~42 |

| -CH₂N₃ | ~3.3-3.6 (m) | ~52 |

Applications in Conformational Analysis

The seven-membered ring of the azepan-2-one core is flexible and can adopt several conformations, such as chair and boat forms. rsc.orgrsc.org NMR spectroscopy is a powerful method for studying these conformations in solution. researchgate.net The magnitude of the coupling constants (³JHH) between adjacent protons, obtained from the ¹H NMR spectrum, can provide information about the dihedral angles between them, which is indicative of the ring's geometry.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, even if they are not directly bonded. This data is critical for determining the preferred conformation of the ring and the spatial orientation (axial or equatorial) of the azidomethyl substituent. rsc.org By comparing experimental NMR data with computational models, a detailed picture of the molecule's dynamic behavior and conformational preferences in solution can be established. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

A key fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netdtic.mil This would result in a prominent peak at M-28. Other common fragmentation patterns would involve the cleavage of the azidomethyl side chain or fragmentation of the azepan-2-one ring itself. wikipedia.orgchemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula (C₇H₁₂N₄O for this compound), confirming that the observed mass corresponds to the correct combination of atoms.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Common Adducts |

|---|---|---|

| C₇H₁₂N₄O | 169.1084 | [M+Na]⁺, [M+K]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The most diagnostic peak for this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears around 2100 cm⁻¹. researchgate.netnih.govactachemscand.org This peak is highly characteristic and its presence is strong evidence for the successful incorporation of the azide functionality. Other key absorptions include the C=O (amide I) stretch of the lactam ring, expected around 1650 cm⁻¹, and the N-H stretching vibration, which appears as a broader band around 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the methylene (B1212753) groups in the ring and side chain are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| N₃ (Azide) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| C=O (Lactam) | Stretch (Amide I) | ~1650 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined.

A crystal structure of this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com It would definitively establish the conformation of the seven-membered ring (e.g., chair, boat, or twist-chair) in the solid state and the orientation of the azidomethyl substituent. rsc.orgmdpi.com Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding between the lactam N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. nih.gov

Emerging Spectroscopic Techniques (e.g., Surface Enhanced Raman Scattering for Azido (B1232118) Tagging)

The azide group in this compound serves as an excellent vibrational tag for advanced spectroscopic techniques like Raman spectroscopy. The azide asymmetric stretch gives rise to a strong, sharp signal around 2100 cm⁻¹, a region of the vibrational spectrum that is often called the "transparent window" because it is free from interfering signals from endogenous biological molecules like proteins and lipids. aip.org

Surface-Enhanced Raman Scattering (SERS) can dramatically amplify this Raman signal by factors of 10¹⁰ to 10¹¹ when the molecule is adsorbed onto or near a nanostructured metal surface (typically gold or silver). wikipedia.orgedinst.com This enormous enhancement allows for the detection of molecules at extremely low concentrations, potentially down to the single-molecule level. rsc.orgnih.govfrontiersin.org By incorporating this compound into larger biomolecules or systems, the azide group can act as a SERS-active reporter, enabling highly sensitive detection and imaging for various research applications. nih.gov

V. Computational Chemistry and Mechanistic Investigations

Quantum Chemical Studies

Quantum chemical studies would focus on the electronic properties of 3-(Azidomethyl)azepan-2-one, providing a fundamental understanding of its chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would calculate properties such as optimized molecular geometry, total energy, and the distribution of electron density. These calculations would be crucial for predicting the molecule's reactivity. For instance, analysis of calculated atomic charges could identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. However, specific DFT data for this compound, which would typically be presented in tables of bond lengths, angles, and energies, are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Without dedicated studies, the specific HOMO-LUMO energies and their distribution across the azepan-2-one (B1668282) ring and the azidomethyl substituent remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. For this compound, an MEP map would illustrate regions of negative potential (typically around the oxygen and nitrogen atoms of the azide (B81097) and carbonyl groups), which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are prone to nucleophilic attack. This visual tool is invaluable for understanding non-covalent interactions, but a specific MEP map for this compound has not been published.

Conformational Analysis through Computational Methods

The seven-membered azepane ring in this compound is flexible, allowing the molecule to adopt various three-dimensional shapes or conformations. Computational methods are essential for exploring this conformational landscape.

Prediction of Stable Conformers

Computational conformational analysis would be used to identify the most stable, low-energy conformers of this compound. This process involves systematically exploring the potential energy surface of the molecule to find various energy minima, which correspond to stable conformations. The relative energies of these conformers would determine their population at a given temperature. Such an analysis would be key to understanding the molecule's predominant shape, which influences its physical properties and biological activity. However, published data identifying the specific stable conformers of this compound are currently unavailable.

Energy Barriers and Interconversion Pathways

Beyond identifying stable conformers, computational studies can also determine the energy barriers that separate them. These barriers dictate the rate at which the molecule can convert from one conformation to another. Understanding these interconversion pathways is crucial for comprehending the molecule's dynamic behavior. For this compound, this would involve mapping the transition states between different ring puckering and substituent orientations. At present, there is no available research detailing these energetic barriers and pathways.

Role of Azidomethyl Group in Conformational Polymorphism

Conformational polymorphism is the phenomenon where a molecule crystallizes into different crystal structures (polymorphs) due to the presence of different molecular conformations. nih.gov Organic molecules with flexible torsion angles are particularly prone to this behavior, as the energy differences between various conformers can be small, often less than 5 kcal/mol. nih.gov The azidomethyl group (–CH₂N₃) in this compound introduces significant conformational flexibility, making it a likely driver of polymorphism.

While direct crystallographic studies on this compound are not extensively reported, research on analogous structures provides significant insight. For instance, computational and crystal structure analysis of 3-(azidomethyl)benzoic acid has shown that the azidomethyl group is a primary source of its conformational polymorphism. This study identified three distinct polymorphs, each featuring a different conformation of the azidomethyl group relative to the rest of the molecule.

The key flexible dihedral angles in the azidomethyl moiety, such as the C-C-C-N and C-C-N-N torsions, allow the azide group to adopt various spatial orientations. These different arrangements can lead to alternative hydrogen bonding patterns and van der Waals interactions, which in turn stabilize different crystal packing arrangements. nih.gov Computational studies on lupinine (B175516) azide, another molecule featuring a flexible azidomethyl group on a heterocyclic ring, also revealed several low-energy conformers with energies within 0.15–0.60 kcal/mol of the ground state, arising from the rotation of the azidomethyl substituent. mdpi.com This structural ambiguity is expected to manifest in the chemical and physical properties of the compound. mdpi.com

For this compound, the seven-membered azepane ring itself exists in multiple low-energy conformations, such as the twist-chair. nih.gov The addition of the flexible azidomethyl group further complicates this conformational landscape. The interplay between the ring conformation and the orientation of the azidomethyl group can result in a complex potential energy surface with several local minima. Each of these minima represents a stable conformer that could potentially be trapped in a crystalline state under specific crystallization conditions, leading to polymorphism.

| Parameter | Definition | Implication for Polymorphism |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. Key torsions include those around the C-CH₂ and CH₂-N₃ bonds. | Rotation around these bonds creates different conformers. |

| Conformer Energy (Econf) | The relative energy of a specific molecular conformation in the gas phase. | Small energy differences (<5 kcal/mol) between conformers increase the likelihood of multiple forms co-existing and crystallizing. nih.gov |

| Lattice Energy (Ulatt) | The energy released when forming the crystal lattice from gaseous ions or molecules. | Different conformers can pack in unique ways, leading to polymorphs with different lattice energies and stabilities. nih.gov |

| Intermolecular Interactions | Forces between molecules, such as hydrogen bonds and van der Waals forces. | The orientation of the azidomethyl group influences how molecules interact, dictating the most stable packing arrangement. |

This interactive table summarizes the key computational parameters influencing conformational polymorphism.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the intricate steps of chemical reactions, identifying transition states, and calculating energy barriers, which helps in predicting reaction outcomes and understanding reactivity. rsc.org

The dual functionality of this compound—a lactam ring and an azide group—suggests a rich and varied reactivity profile that can be explored through theoretical calculations.

Cycloaddition Reactions: The azide moiety is a well-known 1,3-dipole, readily participating in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. wikipedia.orgorganic-chemistry.org Density Functional Theory (DFT) calculations are routinely used to study these "click" reactions. nih.gov Theoretical studies can predict the regioselectivity (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles) by comparing the activation energies of the competing pathways. acs.orgresearchgate.net For this compound, DFT could model its reaction with various alkynes, elucidating the electronic and steric factors governed by the azepane ring that influence the reaction's feasibility and outcome.

Ring Expansions: The azepane ring itself, or intermediates derived from it, could undergo ring expansion or contraction reactions. Computational methods can model the strain and stability of various ring sizes. nih.gov For instance, reactions involving the lactam carbonyl or adjacent positions could be theoretically modeled to explore pathways leading to larger heterocyclic systems. Studies on the ring expansion of other cyclic systems, such as vinylaziridines to pyrrolidines or cyclic ketones to larger lactams, demonstrate the power of computational chemistry to map these complex transformations. mdpi.commdpi.com

Radical Chemistry: The azide group can be a precursor to highly reactive nitrene or radical species under thermal or photochemical conditions. Nitrogen-centered radicals are potent intermediates for C-H functionalization and C-N bond formation. acs.org Computational studies, particularly DFT, can rationalize the regioselectivity of radical attacks on aromatic or olefinic systems. acs.org For instance, if a nitrogen-centered radical were generated from the azidomethyl group, theoretical calculations could predict whether it would react intramolecularly with the azepane ring or intermolecularly with other substrates.

While quantum mechanics calculations (like DFT) are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a chemical system over time. researchgate.net MD simulations model the motion of every atom in the system, including solvent molecules, by solving Newton's equations of motion.

For a reaction involving this compound, an MD simulation could be used to:

Sample Reaction Pathways: By using enhanced sampling techniques like metadynamics or umbrella sampling, MD can explore the free energy landscape of a reaction, helping to identify reaction coordinates and overcome energy barriers. This provides a more realistic picture of the reaction pathway than static models, as it includes temperature and solvent effects.

Analyze Solvent Effects: The solvent can play a crucial role in reaction rates and mechanisms. MD explicitly models the interactions between the solute (the reacting molecules) and the surrounding solvent, revealing how solvent molecules rearrange to stabilize transition states or intermediates.

Study Conformational Changes: MD simulations can track the conformational changes in the flexible azepane ring and the azidomethyl side chain during a reaction, showing how the molecule's shape adapts as it transforms from reactant to product. acs.org

| MD Simulation Stage | Description | Information Gained |

| 1. System Setup | The reactant molecules are placed in a simulation box, often filled with explicit solvent molecules (e.g., water). | Defines the initial state and environment for the reaction. |

| 2. Equilibration | The system is allowed to relax to a stable temperature and pressure, ensuring a realistic starting configuration. | Provides a thermally equilibrated starting point for the simulation. |

| 3. Production Run | The simulation is run for an extended period (nanoseconds to microseconds), often with an enhanced sampling method to accelerate the reaction event. | Trajectories of all atoms are recorded, capturing the dynamic process of the reaction. |

| 4. Analysis | The resulting trajectories are analyzed to calculate thermodynamic properties (e.g., free energy barriers) and identify key structural events. | Elucidation of the reaction mechanism, transition states, intermediates, and the role of the environment. |

This interactive table outlines the typical workflow for using Molecular Dynamics (MD) to study reaction dynamics.

Advanced Computational Approaches (e.g., Spin-Polarized Conceptual DFT)

For reactions involving open-shell species like radicals, standard DFT methods may be insufficient. Advanced techniques are required to accurately describe the behavior of unpaired electrons.

Spin-Polarized Conceptual DFT (SP-DFT) is a theoretical framework developed to study the reactivity of radical species. researchgate.netfz-juelich.de In standard DFT, reactivity indices like the Fukui function describe how the electron density changes upon the addition or removal of an electron, predicting sites for nucleophilic or electrophilic attack. SP-DFT extends this concept by considering the spin of the electrons. It defines spin-polarized Fukui functions and other reactivity descriptors that can predict the most favorable sites for radical attack. escholarship.org

This method is particularly powerful for elucidating the regioselectivity of radical reactions. For example, in a radical cyclization reaction, where a radical center within a molecule attacks a double bond in the same molecule, SP-DFT can predict which end of the double bond will be attacked by calculating the local spin philicity at each atom. This approach has been successfully applied to predict the outcomes of various ring-forming radical reactions. Should this compound or its derivatives be involved in radical-mediated cyclizations, SP-DFT would be an essential tool for rationalizing the observed products. acs.org

Vi. Research Applications and Future Directions

Role as a Versatile Synthetic Intermediate

The dual reactivity of 3-(azidomethyl)azepan-2-one makes it a powerful building block in synthetic chemistry. The azepan-2-one (B1668282) (ε-caprolactam) core can undergo ring-opening polymerization, while the azidomethyl group serves as a reactive site for a variety of chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

Building Blocks for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. chemistryviews.org The azide (B81097) group in this compound is a key precursor for the synthesis of 1,2,3-triazoles, a class of five-membered nitrogen heterocycles. The CuAAC reaction provides a highly efficient and regioselective method for creating the 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne. nih.govdigitellinc.com This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

By selecting different alkyne partners, a diverse array of complex molecules can be synthesized, incorporating the azepan-2-one framework. This strategy allows for the modular construction of novel chemical entities with potential biological activity. Furthermore, the resulting triazole ring is not merely a linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for other functional groups in medicinal chemistry. nih.gov The copper-catalyzed cycloaddition is a powerful tool for heterocycle synthesis, and fragmentation of the initially formed triazole can lead to other N-heterocycles like indolizines and dihydroisoquinolines. digitellinc.com

Integration in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.gov this compound is an ideal scaffold for inclusion in such libraries due to the orthogonality of its reactive groups.

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively employed. In this approach, a solid support (like resin beads) is divided into multiple portions. A set of building blocks is coupled to the azidomethyl group (via click chemistry) on each portion. Then, all portions are pooled, mixed, and split again for the next reaction step, which could involve modification of the lactam ring or another part of the molecule. This process is repeated, leading to an exponential increase in the number of unique compounds, with each bead carrying a single chemical entity. nih.govnih.gov

The azide functionality allows for the reliable and high-yielding attachment of a wide variety of alkyne-containing building blocks, ensuring the efficient construction of the library. The resulting libraries of compounds based on the azepan-2-one scaffold can then be screened for biological activity, leading to the identification of hit and lead compounds for drug development. nih.govjopir.in

Conjugation Strategies and Bioconjugation (e.g., Glycoconjugates, DNA Labeling)

Bioconjugation, the covalent linking of two biomolecules or of a synthetic molecule to a biomolecule, is a critical tool in chemical biology, diagnostics, and therapeutics. The azide group of this compound is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can react selectively with a specific partner, typically an alkyne. This allows for precise chemical modifications of biomolecules in complex biological environments. nih.gov

The primary reactions used for this purpose are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially toxic copper catalyst. Another important reaction is the Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219). nih.gov

Glycoconjugates: The study of carbohydrates (glycobiology) greatly benefits from bioconjugation. Azido (B1232118) sugars can be metabolically incorporated into the glycan structures on cell surfaces. These cells, now displaying azide groups, can be targeted with molecules like this compound that have been pre-functionalized with a probe (e.g., a fluorescent dye) via the lactam ring. Alternatively, a molecule containing the this compound core could be linked to an alkyne-modified probe and used to label azide-modified glycans. This allows for the imaging and tracking of glycans, or for the attachment of specific ligands to the cell surface. nih.gov

DNA Labeling: Labeling DNA with probes such as fluorophores or biotin (B1667282) is essential for various molecular biology techniques. Synthetic oligonucleotides can be prepared with alkyne modifications. This compound, functionalized with a desired label, can then be "clicked" onto the alkyne-modified DNA. This provides a stable and efficient method for creating labeled DNA probes for use in applications like fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR).

Design of Advanced Chemical Systems

The versatility of this compound allows for its use in the design of complex, multi-component chemical systems with advanced functions. By combining its polymerizability with its capacity for modular "click" functionalization, researchers can construct sophisticated materials and molecular architectures.

For instance, azide-functionalized polyamides derived from this monomer can serve as scaffolds for creating "smart" materials. By attaching stimuli-responsive molecules via click chemistry, polymers can be designed to change their properties (e.g., solubility, shape) in response to external signals like pH, temperature, or light. Such materials have potential applications in targeted drug delivery, where a drug is released only at the desired site of action, or in tissue engineering, where scaffolds can be designed to degrade at a controlled rate.

Furthermore, the compound can be used to create well-defined macromolecular structures like block copolymers or star polymers. These advanced architectures can self-assemble into nanostructures such as micelles or vesicles, which can be used as carriers for drugs or imaging agents. The azide groups on these nanostructures provide a convenient handle for attaching targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues in the body.

Future Research Avenues and Challenges

While this compound is a promising building block, several avenues for future research and challenges remain.

Future Research Avenues:

Novel Polymer Architectures: Exploring more complex polymer architectures beyond linear chains, such as hyperbranched or dendritic polymers, could lead to materials with unique properties and functionalities.

Advanced Drug Delivery Systems: Designing sophisticated drug delivery vehicles that can respond to multiple stimuli or carry multiple therapeutic agents for combination therapy.

Surface Modification: Creating functional surfaces for medical implants or biosensors by grafting polymers of this compound and subsequently modifying them with bioactive molecules.

In Vivo Click Chemistry: Investigating the use of this compound in in vivo applications, where click reactions are performed inside a living organism. This requires further development of biocompatible catalysts and reaction conditions.

Challenges:

Catalyst Toxicity: The copper catalyst used in CuAAC can be toxic to cells, which limits its application in living systems. While SPAAC avoids this issue, its reaction kinetics are often slower. Developing more efficient and biocompatible copper catalysts or new copper-free click reactions is an ongoing area of research. polimi.it

Monomer Synthesis: The scalability and cost-effectiveness of the synthesis of this compound itself could be a factor in its widespread adoption for industrial applications.

Polymer Characterization: The characterization of functionalized polymers can be complex. Ensuring a high degree of functionalization and characterizing the distribution of functional groups along the polymer chain requires sophisticated analytical techniques. mdpi.com

Biocompatibility and Degradability: For biomedical applications, the long-term biocompatibility and degradation profile of polymers derived from this monomer need to be thoroughly investigated to ensure they are safe for in vivo use. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Azidomethyl)azepan-2-one, and how do reaction conditions influence yield?

The compound is synthesized via copper-catalyzed azide/alkyne cycloaddition (CuAAC), leveraging its azide group for click chemistry applications. Microwave-assisted methods in 1:1 tert-butyl alcohol/water at 90°C have shown high efficiency (90% yield) by accelerating reaction kinetics . Key variables include catalyst choice (e.g., Cu(I)), solvent polarity, and temperature gradients. For azepane functionalization, cross-coupling with α-halo eneformamides under palladium catalysis provides stereochemical control, though yields depend on substituent steric effects .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for verifying azide placement and azepane ring conformation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Infrared (IR) spectroscopy identifies the azide stretch (~2100 cm⁻¹), though overlapping peaks may require comparative analysis with model compounds .

Q. How does the azide group in this compound influence its reactivity in bioorthogonal labeling?

The azide moiety enables strain-promoted or copper-catalyzed cycloadditions with alkynes, forming stable triazole linkages. Kinetic studies recommend pH 7–8 buffers to balance azide reactivity and compound stability. However, competing hydrolysis under aqueous conditions requires inert atmospheres or cryogenic handling to minimize side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Computational modeling (DFT) can predict transition states, guiding solvent selection (polar aprotic solvents favor SN2) or catalyst design (chiral ligands for asymmetric induction) . Comparative studies using enantiopure starting materials or kinetic resolution techniques are recommended to isolate desired stereoisomers .

Q. How can researchers address discrepancies in reported reactivity data for this compound across studies?

Systematic meta-analyses of reaction conditions (e.g., solvent dielectric constants, catalyst loadings) are essential. For example, CuAAC efficiency varies with ligand-to-copper ratios, which influence catalytic activity and byproduct formation . Reproducibility protocols should include rigorous impurity profiling (e.g., HPLC) and control experiments to isolate variables .

Q. What methodologies validate the biological activity of this compound derivatives without confounding artifacts?

Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to distinguish specific interactions from nonspecific effects. For in vitro studies, include azide-negative analogs as negative controls. In silico docking (e.g., molecular dynamics simulations) can prioritize derivatives for testing, reducing experimental noise .

Methodological Integration Questions

Q. How can mixed-method approaches (experimental + computational) enhance the study of this compound’s drug potential?

Combine synthetic data with QSAR (Quantitative Structure-Activity Relationship) models to predict pharmacokinetic properties. For instance, molecular descriptors like logP and topological polar surface area correlate with blood-brain barrier permeability . Machine learning algorithms trained on existing azepane libraries can identify under-explored structural motifs .

Q. What experimental designs mitigate limitations in scaling up this compound synthesis for preclinical trials?

Microfluidic reactors improve heat/mass transfer in exothermic azide reactions, reducing safety risks. Design of Experiments (DoE) frameworks optimize parameters (temperature, residence time) while minimizing resource use. For purification, switch from column chromatography to recrystallization or membrane filtration at later stages .

Data Interpretation and Reporting

Q. How should researchers document conflicting spectral data for this compound in publications?

Provide raw spectral files (e.g., .jdx for NMR) in supplementary materials and annotate peak assignments with reference to known analogs. If solvent-induced shifts occur, note solvent system and calibration standards. Transparent reporting of failed experiments (e.g., competing decomposition pathways) is critical for reproducibility .

Q. What frameworks support robust statistical analysis of biological data involving this compound?

Use Bayesian statistics to handle small sample sizes common in early-stage research. For dose-response curves, nonlinear regression models (e.g., Hill equation) quantify efficacy/potency. Pre-register hypotheses and analysis plans to reduce confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.